1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This particular compound is characterized by the presence of a 2-methylcyclohexyl group and a 3,4,5-trimethoxybenzyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 2-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with 2-methylcyclohexyl halides in the presence of a strong base such as sodium hydride.
Attachment of the 3,4,5-trimethoxybenzyl group: This is usually done through a nucleophilic substitution reaction where the piperazine is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylcyclohexyl)-4-benzylpiperazine
- 1-(2-methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine
- 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxyphenyl)piperazine
Uniqueness
1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16-7-5-6-8-18(16)23-11-9-22(10-12-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRTPXESVVRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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